Methyl 4-amino-3-cyanobenzoate

Vue d'ensemble

Description

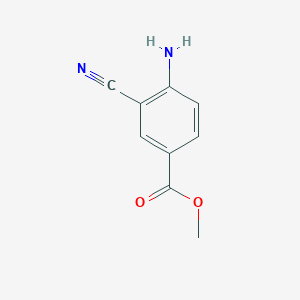

Methyl 4-amino-3-cyanobenzoate is a chemical compound with the molecular formula C9H8N2O2. It is a white crystalline powder commonly used in various fields of research, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an amino group, a cyano group, and a methyl ester group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-cyanobenzoate can be synthesized through several methods. One common method involves the reaction of 4-amino-3-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Hydrolysis to 4-Amino-3-Cyanobenzoic Acid

The methyl ester undergoes hydrolysis under basic conditions to regenerate the carboxylic acid derivative.

Reaction Conditions :

- Base : Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water .

- Temperature : Room temperature (20–25°C).

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| LiOH·H₂O | THF/H₂O (1:1), 20h | 84% |

Mechanistic Insight :

- The reaction proceeds via nucleophilic attack by hydroxide ions, cleaving the ester group to release methanol.

Catalytic Hydrogenation

The nitro precursor (methyl 4-nitro-3-cyanobenzoate) undergoes catalytic hydrogenation to yield the amine derivative.

Reaction Pathway :

| Catalyst | Pressure | Time | Yield | Reference |

|---|---|---|---|---|

| 5% Pd/C | 48 psi | 24h | 99% |

Critical Parameters :

- Elevated hydrogen pressure accelerates reduction kinetics.

- Excess Pd/C ensures complete conversion without side products .

Functionalization via Nucleophilic Substitution

The cyano group can participate in nucleophilic substitution reactions, enabling further derivatization.

Example Reaction :

- Iodination : Treatment with iodine (I₂) and silver nitrate (AgNO₃) in THF/methanol introduces iodine at the cyano group .

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| I₂, AgNO₃ | THF/MeOH, 20°C, 6h | 84% |

Applications :

Phase-Transfer Catalyzed Reduction

Alternative reduction methods using iron powder and phase-transfer catalysts (e.g., TBAB) improve reaction efficiency.

Reaction Conditions :

| Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| TBAB | 85–110°C | 2–6h | 90.1% |

Advantages :

Activité Biologique

Methyl 4-amino-3-cyanobenzoate (also known as methyl 4-amino-3-cyano-benzoate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, structure-activity relationships, and relevant case studies.

- Chemical Formula : C₉H₈N₂O₂

- Molecular Weight : 176.17 g/mol

- IUPAC Name : this compound

- Appearance : Solid, white crystalline powder

- Melting Point : 63-64 °C

Recent studies have highlighted the inhibitory effects of this compound derivatives on glutathione-related enzymes, specifically glutathione reductase (GR) and glutathione S-transferase (GST). These enzymes play critical roles in cellular defense against oxidative stress and detoxification processes.

Inhibition Studies

In vitro studies indicated that certain derivatives of this compound exhibit strong inhibition of GR and GST. For instance, one derivative showed a Ki value of , demonstrating significant potency against these enzymes . The structure-activity relationship (SAR) analysis revealed that modifications to the benzene ring influence the binding affinity and inhibitory effectiveness.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of this compound derivatives. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting their potential use in therapeutic applications for diseases associated with oxidative damage.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound derivatives found that they effectively inhibited the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, with some showing efficacy comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the amino and cyano groups can enhance or reduce its efficacy against specific biological targets.

| Derivative | Ki Value (μM) | Target Enzyme |

|---|---|---|

| Methyl 4-amino-3-bromo-5-fluorobenzoate | GR | |

| Methyl 4-amino-2-nitrobenzoate | GST | |

| Methyl 4-amino-2-bromobenzoate | Low binding energy | GR |

Applications De Recherche Scientifique

Methyl 4-amino-3-cyanobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the development of antibiotics and antiandrogens.

Antibiotic Development

Research indicates that this compound can be utilized in the synthesis of novel antibiotic compounds. For instance, it has been used to create derivatives that exhibit activity against β-lactamase-producing bacteria, which are often resistant to conventional antibiotics . The compound's ability to undergo further chemical modifications allows for the design of targeted antibiotics that can overcome resistance mechanisms.

Antiandrogen Activity

In studies focusing on prostate cancer, this compound derivatives have been synthesized and tested for their antiandrogen properties. These compounds showed promising results in inhibiting androgen receptor activity in human prostate cancer cell lines, suggesting potential therapeutic applications in treating hormone-sensitive cancers .

Organic Synthesis

This compound is also significant in organic synthesis due to its reactivity and ability to participate in various coupling reactions.

C-N Coupling Reactions

The compound has been successfully employed in Buchwald-Hartwig coupling reactions, which are essential for forming carbon-nitrogen bonds. This application is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals . The versatility of this compound allows it to act as a coupling partner with various electrophiles.

Material Science Applications

Beyond its pharmaceutical applications, this compound is being explored for use in material science, specifically in the development of polymers and biomaterials.

Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance their properties. Its functional groups allow for the formation of cross-linked networks, which can improve mechanical strength and thermal stability . This application is particularly relevant for developing advanced materials used in medical devices and drug delivery systems.

Case Study 1: Antibiotic Synthesis

A study demonstrated the synthesis of a series of β-lactam antibiotics using this compound as a key intermediate. These compounds exhibited significant antibacterial activity against resistant strains, highlighting the compound's utility in addressing antibiotic resistance challenges .

Case Study 2: Antiandrogen Development

In another research project, derivatives of this compound were synthesized and evaluated for their ability to inhibit androgen receptor signaling pathways. The results indicated that certain modifications could enhance potency, making these derivatives candidates for further development as antiandrogen therapies .

Propriétés

IUPAC Name |

methyl 4-amino-3-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPXZVQTLYMWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439911 | |

| Record name | METHYL 4-AMINO-3-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159847-80-0 | |

| Record name | Methyl 4-amino-3-cyanobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159847-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 4-AMINO-3-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.